molecular formula C24H16FN7O3 B2599717 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1020488-97-4

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2599717
CAS No.: 1020488-97-4
M. Wt: 469.436
InChI Key: XXFGGCGFQUZYFK-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H16FN7O3 and its molecular weight is 469.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound of interest. For instance, Petrie et al. (1985) detailed the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their in vitro activity against certain viruses and tumor cells, noting that guanosine analogues exhibited moderate antitumor activity (Petrie et al., 1985). Additionally, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, highlighting their cytotoxicity against certain cancer cell lines and potential as anti-inflammatory agents (Rahmouni et al., 2016).

Antitumor Activity and Molecular Docking

El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and evaluated their antitumor activity, demonstrating significant cytotoxic effects against human liver carcinoma cell lines. This study also included molecular docking to understand the interaction of these compounds with thymidylate synthase, a key enzyme in DNA synthesis (El-Zahar et al., 2011).

Antiviral and Antimicrobial Properties

The potential for antiviral and antimicrobial applications of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For example, the synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography indicated the selectivity and affinity of these compounds for specific biological targets, which could be leveraged for antiviral drug development (Fookes et al., 2008).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN7O3/c1-13-10-20(27-23(34)19-11-14-4-2-3-5-18(14)35-19)32(30-13)24-28-21-17(22(33)29-24)12-26-31(21)16-8-6-15(25)7-9-16/h2-12H,1H3,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGGCGFQUZYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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